

A Comprehensive Technical Guide to the Synthesis and Characterization of Calcium Adipate Monohydrate

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This technical guide provides an in-depth overview of the synthesis and characterization of **calcium adipate** monohydrate ($Ca(C_6H_8O_4)\cdot H_2O$), a compound of interest in material science and pharmaceuticals. This document details common synthesis methodologies and a full suite of characterization techniques, presenting key quantitative data in a structured format for ease of reference.

Synthesis Methodologies

The synthesis of **calcium adipate** monohydrate can be achieved through several methods, each offering distinct advantages in controlling crystal quality and morphology. The most common routes include neutralization reactions, single gel diffusion, and hydrothermal synthesis.

Experimental Protocols

- a) Neutralization Reaction: This is the most straightforward method for producing **calcium adipate**.
- Reactants: Adipic acid (C₆H₁₀O₄) and Calcium Hydroxide (Ca(OH)₂).
- Procedure:



- Dissolve adipic acid in heated deionized water.
- Prepare a stoichiometric aqueous solution of calcium hydroxide.
- Slowly add the calcium hydroxide solution to the adipic acid solution under constant stirring.
- The reaction results in the precipitation of calcium adipate.[1]
- The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried under controlled temperature to yield calcium adipate monohydrate.
- Reaction: C₆H₁₀O₄ + Ca(OH)₂ → Ca(C₆H₈O₄) + 2H₂O
- b) Single Gel Diffusion Technique: This method is particularly effective for growing high-quality single crystals suitable for X-ray diffraction analysis.[2][3]
- Reactants: An aqueous solution of a calcium salt (e.g., calcium chloride) and an aqueous solution of adipic acid.
- Growth Medium: Silica gel.[2]
- Procedure:
 - Prepare a silica gel by acidifying a sodium silicate solution.
 - Incorporate one of the reactants (e.g., calcium chloride) into the gel matrix before it sets.
 - Once the gel has set, carefully pour the second reactant solution (adipic acid) over the gel in a test tube.
 - Allow the system to stand undisturbed. The adipic acid will slowly diffuse through the gel, reacting with the calcium ions.
 - This slow, diffusion-controlled process minimizes defects and promotes the growth of welldefined single crystals over several days or weeks.[3]



- c) Hydrothermal/Solvothermal Synthesis: This technique is employed to produce well-crystallized, three-dimensional metal-organic frameworks (MOFs) under elevated temperature and pressure.[1]
- Reactants: A calcium salt and adipic acid.
- Procedure:
 - Combine the calcium salt and adipic acid in a solvent (typically water for hydrothermal synthesis) within a sealed reaction vessel (autoclave).[1]
 - Heat the vessel to a specific temperature, creating high-pressure conditions.
 - Maintain these conditions for a set duration to allow for the formation of the crystalline product.
 - After cooling, the resulting crystals are collected, washed, and dried.

Below is a diagram illustrating the general workflow for the synthesis of **calcium adipate** monohydrate.

A flowchart of the synthesis pathways for **calcium adipate** monohydrate.

Characterization of Calcium Adipate Monohydrate

A multi-technique approach is essential for the comprehensive characterization of the structural, thermal, and spectroscopic properties of the synthesized compound.

The general workflow for characterization is depicted below.

Workflow for the characterization of **calcium adipate** monohydrate.

Crystallographic Analysis

Powder X-ray Diffraction (pXRD) is used to determine the crystal structure, phase purity, and unit cell parameters of the synthesized compound. **Calcium adipate** monohydrate has been identified to crystallize in the triclinic system with the space group P-1(2).[2]

Table 1: Crystallographic Data for Calcium Adipate Monohydrate



| Parameter | Value | Reference |
|----------------|--------------|-----------|
| Crystal System | Triclinic | [1][2] |
| Space Group | P-1(2) | [1][2] |
| a | 5.8990(3) Å | [2] |
| b | 6.7985(5) Å | [2] |
| С | 10.8212(6) Å | [2] |
| α | 78.999(5)° | [2] |
| β | 81.831(5)° | [2] |
| У | 82.971(5)° | [2] |

| Z (Formula units/cell) | 2 |[2] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pathway of the compound. The thermal degradation of **calcium adipate** monohydrate occurs in a characteristic three-stage process.[1]

Table 2: Thermal Decomposition Stages of Calcium Adipate Monohydrate

| Stage | Temperature Range (°C) | Mass Loss Event | Resulting Product | Reference |
|-------|---------------------------|---|--|-----------|
| 1 | 50 - 150 | Dehydration (Loss of H ₂ O) | Anhydrous Calcium Adipate | [1] |
| 2 | 250 - 400 | Decomposition of adipate chain | Calcium Carbonate (CaCO ₃) | [1][4] |

 \mid 3 \mid > 500 \mid Decarbonation (Loss of CO₂) \mid Calcium Oxide (CaO) \mid [1] \mid



One study confirmed the chemical formula as $Ca(C_6H_8O_4)\cdot H_2O$ and noted the material's thermal stability up to 103 °C.[2]

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule and confirming the coordination of the adipate ligand to the calcium ion.

Table 3: Key Vibrational Bands for Calcium Adipate Monohydrate

| Wavenumber (cm ⁻¹) | Assignment | Technique | Reference |
|-----------------------------------|--|-----------|-----------|
| ~3437 | O-H stretching (coordinated water) | FTIR | [1] |
| ~2963 | Asymmetric C-H stretching (-CH ₂) | FTIR | [2] |
| ~2876 | Symmetric C-H stretching (-CH ₂) | FTIR | [2] |
| ~1601 | Asymmetric stretching of carboxylate (COO ⁻) | FTIR | [2][3] |
| ~1410 | Symmetric stretching of carboxylate (COO ⁻) | FTIR | [2][3] |
| ~1225 | Asymmetric C-C stretching | FTIR | [2] |

| ~1090 | Symmetric C-C stretching | FTIR |[2] |

The broad absorption band around 3437 cm⁻¹ is direct evidence of the presence of water in the crystal structure, confirming the monohydrate form.[1] The distinct peaks for the asymmetric and symmetric stretching of the carboxylate groups confirm the formation of the salt.[2][3]



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